molecular formula C17H14N2O2 B12881562 Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- CAS No. 104907-27-9

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)-

Cat. No.: B12881562
CAS No.: 104907-27-9
M. Wt: 278.30 g/mol
InChI Key: MVHIYGQQENACMD-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of phenylhydrazine with cinnamic acid derivatives under acidic conditions . The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Catalysts and automated systems may also be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole
  • 1,3-diphenyl-1H-pyrazole
  • 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole

Uniqueness

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

104907-27-9

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-[2-(3-phenyl-1H-pyrazol-5-yl)phenyl]acetic acid

InChI

InChI=1S/C17H14N2O2/c20-17(21)10-13-8-4-5-9-14(13)16-11-15(18-19-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19)(H,20,21)

InChI Key

MVHIYGQQENACMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3CC(=O)O

Origin of Product

United States

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